![molecular formula C19H19N3O5S B6476445 1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2640968-76-7](/img/structure/B6476445.png)
1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring , an azetidin-1-yl group , and a pyridin-4-yl group . These groups are common in many biologically active compounds and are often used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, pyrrolidine rings can be constructed from proline derivatives .Molecular Structure Analysis
The compound’s structure likely includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also likely includes a four-membered azetidin-2-one ring .Scientific Research Applications
- Pyrrolidine-2,5-dione derivatives have been explored for their potential as anticancer agents. Some compounds exhibited improved activity compared to doxorubicin, a widely used chemotherapy drug . Researchers investigate their mechanisms of action, selectivity, and efficacy against different cancer types.
- Pyrrolidine-2,5-dione derivatives are valuable in palladium-catalyzed reactions. For example, they participate in Suzuki–Miyaura coupling, a powerful method for forming carbon–carbon bonds. These reactions find applications in drug synthesis and materials science .
Anticancer Properties
Palladium-Catalyzed Reactions
Future Directions
properties
IUPAC Name |
1-[4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-10-15(8-9-20-13)27-16-11-21(12-16)28(25,26)17-4-2-14(3-5-17)22-18(23)6-7-19(22)24/h2-5,8-10,16H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFBLBSPCOXTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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